N-(1-Methyl-2-phenylethyl)adenosine
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Overview
Description
N-(1-Methyl-2-phenylethyl)adenosine is a synthetic compound known for its selective activation of adenosine receptors. It is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including energy transfer and signal transduction. The compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neurology and cardiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenylethyl)adenosine typically involves the alkylation of adenosine with 1-methyl-2-phenylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-phenylethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-Methyl-2-phenylethyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
N-(1-Methyl-2-phenylethyl)adenosine exerts its effects primarily through the activation of adenosine receptors, particularly the A1 receptor subtype. Upon binding to the receptor, the compound induces conformational changes that activate downstream signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This leads to various physiological responses, such as decreased heart rate, vasodilation, and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N6-(2-Phenylethyl)adenosine: Another adenosine receptor agonist with a similar structure but different pharmacological properties.
N6-Cyclopentyladenosine: Known for its high selectivity towards A1 receptors, used in research to study receptor-specific effects.
N6-Benzyladenosine: A compound with a benzyl group instead of a phenylethyl group, exhibiting distinct receptor binding characteristics.
Uniqueness
N-(1-Methyl-2-phenylethyl)adenosine is unique due to its specific structural modifications, which confer selective activation of adenosine receptors and distinct pharmacokinetic properties. Its methyl and phenylethyl groups enhance its binding affinity and selectivity, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
38594-97-7 |
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Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
InChI Key |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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